Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Description
Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 175671-45-1) is a bicyclic organic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.25 g/mol . It features a [3.2.1] bicyclic framework, two stereocenters (1R,5S configuration), and a tert-butoxycarbonyl (Boc) protecting group. This compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in synthesizing rigid scaffolds for targeting enzymes or receptors .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3 |
InChI Key |
GOFMUSYMHNTSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method includes the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. This process often involves the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of high-pressure reactions, stable isotope-labeled compounds, and advanced analytical techniques are often employed to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: Substitution reactions are common, especially at the azabicyclo moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bicyclic Systems :
- The [3.2.1] system in the target compound provides intermediate ring strain compared to smaller [2.2.1] or larger [5.1.0]/[2.2.2] systems. This affects conformational rigidity and reactivity .
- Larger systems (e.g., [5.1.0]) often incorporate phenyl or benzyl substituents for steric stabilization, unlike the simpler core of the target compound .
Functional Groups: The target compound lacks aromatic substituents, making it less sterically hindered than analogs like tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate . Monocyclic analogs (e.g., pyrrolidine derivatives) exhibit lower structural complexity but greater flexibility for functionalization .
Physicochemical Properties
- Solubility : The target compound’s [3.2.1] system balances lipophilicity (from the Boc group) and polarity (from the lactam oxygen), enhancing solubility in organic solvents compared to bulkier analogs .
- Stability : Defined stereocenters improve crystallinity and shelf stability relative to racemic mixtures of similar compounds (e.g., tert-butyl 7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate) .
Biological Activity
Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate, also known as (1S,5R)-tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields of research.
Compound Overview
- Chemical Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- CAS Number : 175476-93-4
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic benefits in diseases characterized by enzyme overactivity.
- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. For instance, it has shown effectiveness against resistant strains by disrupting bacterial cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| P. aeruginosa | 18 | 64 µg/mL |
Antifungal Activity
The compound also exhibits antifungal properties, making it a candidate for treating fungal infections.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| C. albicans | 14 | 8 |
| A. niger | 12 | 16 |
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .
- Animal Models : In vivo experiments revealed that administration of the compound led to a reduction in infection severity in mice models infected with E. coli, indicating its therapeutic potential .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Functional Groups : The presence of the tert-butyl group enhances lipophilicity, facilitating better membrane penetration.
- Bicyclic Structure : The bicyclic framework contributes to its ability to fit into enzyme active sites effectively.
Applications in Research and Industry
The compound is not only significant for its antibacterial and antifungal activities but also serves as a versatile building block in organic synthesis:
- Drug Development : Its unique properties make it a promising candidate for developing new antibiotics and antifungal agents.
- Biochemical Research : It can be used to study enzyme kinetics and receptor-ligand interactions due to its ability to modulate biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
